Benzo[d][1,3]dioxol-5-yl(4-((4,6-difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo[d][1,3]dioxol-5-yl(4-((4,6-difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C20H16F2N2O4S and its molecular weight is 418.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Anwendungen:
- Anwendungen:
- Anwendungen:
- Anwendungen:
- Anwendungen:
Entzündungshemmende Eigenschaften
Organoselenverbindungen
Krebsbekämpfungsevaluation
Kristallstrukturstudien
Pharmakologisches Screening
Chemische Synthese und Charakterisierung
Biologische Aktivität
Benzo[d][1,3]dioxol-5-yl(4-((4,6-difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple functional groups, including a benzo[d][1,3]dioxole moiety and a difluorobenzo[d]thiazole derivative. Its molecular formula is C19H18F2N2O3S, with a molecular weight of approximately 396.42 g/mol.
Antidiabetic Properties
Recent studies have indicated that derivatives of benzodioxol exhibit significant antidiabetic effects. For instance, a study involving synthesized benzodioxol carboxamide derivatives demonstrated a reduction in blood glucose levels in diabetic mice from 252.2 mg/dL to 173.8 mg/dL when treated with specific derivatives . This suggests that compounds similar to this compound may possess similar antidiabetic properties.
Anticancer Activity
The anticancer potential of benzodioxol derivatives has been highlighted in various studies. In vitro assays showed that certain benzodioxol derivatives exhibited cytotoxic effects against cancer cell lines while maintaining safety profiles for normal cells . The compound's mechanism may involve the inhibition of key enzymes associated with cancer progression.
Enzyme Inhibition
Benzodioxol derivatives have also been investigated for their ability to inhibit α-amylase and other metabolic enzymes. For example, certain synthesized compounds displayed IC50 values as low as 2.57 µg/mL against α-amylase, indicating potent inhibitory activity . This property is crucial for managing conditions related to carbohydrate metabolism.
Study on Antidiabetic Effects
A notable study synthesized several benzodioxol derivatives and assessed their impact on glucose metabolism in diabetic mouse models. The findings revealed that specific compounds significantly reduced hyperglycemia and improved insulin sensitivity . These results suggest that further exploration of the structure-activity relationship could lead to the development of novel antidiabetic agents.
Anticancer Efficacy
Another research effort focused on the cytotoxicity of benzodioxol derivatives against various cancer cell lines. The study reported promising results where certain compounds showed selective toxicity towards cancer cells while sparing normal cells . This selectivity is critical for minimizing side effects during treatment.
Comparative Analysis of Biological Activities
Compound | Activity | IC50 Value | Target |
---|---|---|---|
Benzodioxol Derivative A | Antidiabetic | 2.57 µg/mL | α-Amylase |
Benzodioxol Derivative B | Anticancer | Not specified | Cancer Cell Lines |
Benzo[d][1,3]dioxole | Antidiabetic | 173.8 mg/dL reduction | Blood Glucose |
Eigenschaften
IUPAC Name |
1,3-benzodioxol-5-yl-[4-[(4,6-difluoro-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F2N2O4S/c21-12-8-14(22)18-17(9-12)29-20(23-18)28-13-3-5-24(6-4-13)19(25)11-1-2-15-16(7-11)27-10-26-15/h1-2,7-9,13H,3-6,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFOAVZXCYPBRFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC3=C(C=C(C=C3S2)F)F)C(=O)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.